molecular formula C21H26BrNO4 B3852979 4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol

4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol

Cat. No. B3852979
M. Wt: 436.3 g/mol
InChI Key: PSWLLDJPTADMIJ-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol is a synthetic compound that has been widely studied for its potential as a therapeutic agent. This compound belongs to the class of piperidinols and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been found to inhibit the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent analgesic effects, which may be attributed to its ability to inhibit the activity of COX-2 and LOX. Additionally, it has been found to exhibit anti-inflammatory effects, which may be attributed to its ability to inhibit the activity of the NF-κB pathway. Furthermore, it has been found to exhibit antitumor and antiviral activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol in lab experiments is its ability to exhibit potent biological activities. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, it may be useful to study the compound's pharmacokinetics and toxicity in vivo. Furthermore, it may be useful to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and viral infections.
Conclusion
In conclusion, 4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol is a synthetic compound that exhibits various biochemical and physiological effects. It has been extensively studied for its potential as a therapeutic agent and has been found to exhibit potent analgesic, anti-inflammatory, antitumor, and antiviral activities. The compound's mechanism of action is not fully understood, but it has been proposed to act by inhibiting the activity of various enzymes and signaling pathways. There are several future directions for the study of this compound, including further investigation of its mechanism of action and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

4-(4-bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral activities. Additionally, it has been found to exhibit potent analgesic effects.

properties

IUPAC Name

4-(4-bromophenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrNO4/c1-25-18-12-15(13-19(26-2)20(18)27-3)14-23-10-8-21(24,9-11-23)16-4-6-17(22)7-5-16/h4-7,12-13,24H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWLLDJPTADMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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